N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S/c1-6-8-13-28(7-2)35(29,30)18-10-12-20-19(15-18)16(3)23(33-20)25-26-24(27-34-25)17-9-11-21(31-4)22(14-17)32-5/h9-12,14-15H,6-8,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOWANYEHGZHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives. Compounds in this class have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a synthesis of available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H29N3O6S, with a molecular weight of 499.58 g/mol. The presence of the oxadiazole ring and various functional groups contributes to its unique chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring may facilitate binding to enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, the methoxyphenyl group can enhance interactions with biological targets, suggesting a multifaceted mechanism of action that warrants further investigation .
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In studies involving human leukemia (CEM) and breast adenocarcinoma (MCF-7) cell lines, compounds with similar structures demonstrated IC50 values in the sub-micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MCF-7 | 0.12 - 2.78 |
| Similar Compound B | CEM | < 1.0 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory activity has been suggested through its ability to inhibit specific enzymes involved in inflammatory pathways. This is particularly relevant for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological potential of oxadiazole derivatives:
- Study on Anticancer Activity : A derivative similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays revealed that certain oxadiazole derivatives induce apoptosis in cancer cells through activation of apoptotic pathways involving p53 and caspase activation .
Scientific Research Applications
Chemistry
N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules and materials. The compound can be utilized in various synthetic pathways to create derivatives with tailored properties.
Biology
Research has indicated that compounds containing oxadiazole rings often exhibit significant biological activities, such as:
- Antimicrobial properties : The sulfonamide component is traditionally associated with antibacterial effects.
- Anticancer potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with specific molecular targets .
The specific biological activities of this compound are still under investigation but are anticipated to align with these general trends due to its structural features .
Medicine
The compound is being studied for its therapeutic potential. Its unique structure suggests it could serve as a lead compound for drug development targeting various diseases. The mechanism of action is likely linked to its interaction with specific enzymes and cellular pathways, which may modulate biological functions or inhibit disease progression .
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of similar oxadiazole-containing compounds demonstrated their ability to inhibit cancer cell proliferation. The research highlighted the importance of the oxadiazole ring in enhancing anticancer activity through apoptotic pathways .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency, suggesting that this compound could be a candidate for further development .
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Potential antimicrobial and anticancer properties |
| Medicine | Lead compound for drug development |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
N-butyl/N-ethyl sulfonamide substituents may offer a balance between solubility and membrane permeability, unlike the bulky di-n-butylamino group in , which could hinder target engagement.
Heterocyclic Core Variations :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide, and how can purity be ensured?
- Methodology :
- Step 1 : Start with coupling 3,4-dimethoxyphenylcarboxylic acid with hydroxylamine to form the hydroxamic acid intermediate. React this with cyanuric chloride to construct the 1,2,4-oxadiazole ring .
- Step 2 : Introduce the benzofuran-sulfonamide moiety via nucleophilic substitution using N-butyl-N-ethylamine under anhydrous conditions (e.g., DMF, 80°C, 24h) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Validate purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., as in triazolone analogs ).
- Spectroscopic Validation :
- ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.1–8.3 ppm), methoxy groups (δ 3.8–3.9 ppm), and sulfonamide (δ 2.6–2.8 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
Q. What preliminary assays are recommended to assess this compound’s biological activity?
- Screening Strategy :
- In vitro : Test inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 1–100 µM .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Experimental Design :
- Variations : Synthesize analogs with substituent modifications (e.g., replacing 3,4-dimethoxyphenyl with 4-bromo-3-methylphenyl or altering the sulfonamide alkyl chain ).
- Assays : Compare potency in enzyme inhibition (e.g., IC₅₀ shifts) and ADMET properties (e.g., metabolic stability in liver microsomes).
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on oxadiazole ring reactivity .
Q. What strategies address poor pharmacokinetic performance (e.g., low oral bioavailability)?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility .
- Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Metabolic Studies : Use LC-MS to identify major Phase I metabolites in rat liver microsomes and adjust substituents to block oxidative hotspots .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Troubleshooting Framework :
- Standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate protocol variability .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems .
- Meta-Analysis : Compare datasets with tools like Forest plots to identify outliers or concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
